molecular formula C17H21N5O B5360348 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide

Cat. No. B5360348
M. Wt: 311.4 g/mol
InChI Key: CMLHAMKMHYBSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide, also known as KP-1212, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its ability to inhibit reverse transcriptase, an enzyme that plays a crucial role in the replication of retroviruses such as HIV.

Mechanism of Action

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide works by binding to the active site of reverse transcriptase and inhibiting its activity. The compound forms a stable complex with the enzyme, preventing it from synthesizing viral DNA. This mechanism of action makes this compound a potent inhibitor of HIV replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and is well-tolerated in animal models. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make this compound a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide in lab experiments is its potency as a reverse transcriptase inhibitor. The compound has been shown to be effective at inhibiting the enzyme at low concentrations, making it a useful tool for studying the replication of retroviruses such as HIV. However, one limitation of this compound is its specificity for reverse transcriptase. The compound is not effective at inhibiting other DNA polymerases, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide. One area of research could focus on the development of new HIV treatments based on the compound. Another direction could involve the study of this compound's potential as a tool for studying the replication of other retroviruses. Additionally, further research could be conducted to investigate the compound's potential for use in other therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide involves a multi-step process that begins with the reaction between 3,5-dimethyl-1H-1,2,4-triazole and 3-bromopropylamine. The resulting intermediate is then coupled with 3-indolylacetic acid to yield the final product, this compound.

Scientific Research Applications

N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of HIV. The compound has been shown to inhibit reverse transcriptase, a key enzyme involved in the replication of the virus. Inhibition of reverse transcriptase prevents the virus from replicating and spreading throughout the body, making it a promising candidate for the development of new HIV treatments.

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-12-20-13(2)22(21-12)9-5-8-18-17(23)10-14-11-19-16-7-4-3-6-15(14)16/h3-4,6-7,11,19H,5,8-10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLHAMKMHYBSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCNC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.